molecular formula C14H22ClNO3 B15180290 Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate CAS No. 97233-28-8

Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B15180290
CAS No.: 97233-28-8
M. Wt: 287.78 g/mol
InChI Key: YWWMOSBBXLVHSK-FJXQXJEOSA-N
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Description

Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a diethylammonium group, a chlorinated aromatic ring, and a propionate moiety, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with diethylamine to form the diethylammonium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted phenoxypropionates.

Scientific Research Applications

Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:

    Chemistry: Used as a model compound to study herbicidal activity and environmental degradation.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal activity of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is primarily due to its ability to mimic natural plant hormones called auxins. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the target weeds. The compound binds to specific auxin receptors, triggering a cascade of molecular events that result in herbicidal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop (MCPP)
  • Dicamba

Uniqueness

Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific stereochemistry and the presence of a diethylammonium group, which enhances its solubility and bioavailability compared to other phenoxy herbicides. This makes it particularly effective in certain agricultural applications where other herbicides may be less effective.

Properties

CAS No.

97233-28-8

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-ethylethanamine

InChI

InChI=1S/C10H11ClO3.C4H11N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-5-4-2/h3-5,7H,1-2H3,(H,12,13);5H,3-4H2,1-2H3/t7-;/m0./s1

InChI Key

YWWMOSBBXLVHSK-FJXQXJEOSA-N

Isomeric SMILES

CCNCC.CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O

Canonical SMILES

CCNCC.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O

Origin of Product

United States

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